Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.
Brand Name: Vulcanchem
CAS No.: 160844-75-7
VCID: VC21334831
InChI: InChI=1S/C18H20N2O3S/c1-5-22-18(21)16-12(4)20-17(24-16)13-6-7-15(14(8-13)9-19)23-10-11(2)3/h6-8,11H,5,10H2,1-4H3
SMILES: CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate

CAS No.: 160844-75-7

Cat. No.: VC21334831

Molecular Formula: C18H20N2O3S

Molecular Weight: 344.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate - 160844-75-7

CAS No. 160844-75-7
Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
IUPAC Name ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C18H20N2O3S/c1-5-22-18(21)16-12(4)20-17(24-16)13-6-7-15(14(8-13)9-19)23-10-11(2)3/h6-8,11H,5,10H2,1-4H3
Standard InChI Key OGAZOYHQFBSRMC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C
Canonical SMILES CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C
Appearance White Solid

Chemical Identity and Structure

Basic Chemical Information

Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is identified by several key chemical identifiers that distinguish it in chemical databases and literature:

ParameterValue
CAS Number160844-75-7
Molecular FormulaC₁₈H₂₀N₂O₃S
Molecular Weight344.43 g/mol
MDL NumberMFCD09833701

The compound contains several functional groups including a thiazole ring, cyano group, isobutoxy substituent, and an ethyl carboxylate moiety, providing it with unique chemical properties and reactivity .

Physical Properties

The physical properties of Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate have been experimentally determined and predicted through computational methods:

PropertyValue
Physical StateSolid
ColorWhite to Off-White
Melting Point176 °C
Boiling Point497.1±55.0 °C (Predicted)
Density1.22
pKa1.02±0.10 (Predicted)

These properties influence its handling, storage requirements, and applications in synthetic pathways .

Structural Representations

The compound can be represented through various chemical notation systems:

Notation TypeRepresentation
SMILESS1C(C(OCC)=O)=C(C)N=C1C1=CC=C(OCC(C)C)C(C#N)=C1
InChIInChI=1S/C18H20N2O3S/c1-5-22-18(21)16-12(4)20-17(24-16)13-6-7-15(14(8-13)9-19)23-10-11(2)3/h6-8,11H,5,10H2,1-4H3
InChIKeyOGAZOYHQFBSRMC-UHFFFAOYSA-N

These representations are crucial for database searching, computational analysis, and structure-activity relationship studies .

SolventSolubility
DMSOSlightly soluble (when heated)
MethanolVery slightly soluble (when heated)

For laboratory use, the compound should be stored under specific conditions:

Storage ParameterRecommendation
TemperatureRoom temperature
ContainerSealed, dry container
Stock Solution Storage-80°C (use within 6 months) or -20°C (use within 1 month)

When preparing stock solutions, it is recommended to heat the compound to 37°C and use ultrasonic bath agitation to increase solubility .

Synthesis Methods

Several synthetic pathways have been developed for producing Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, with variations in starting materials, intermediates, and reaction conditions.

Synthesis from Ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole Carboxylate

This method involves alkylation of the hydroxyl group with isobutyl bromide:

  • Reaction mixture preparation: Ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate (100 g, 0.347 mol) is dissolved in dimethylformamide (300 mL).

  • Alkylation reagents: Potassium carbonate (300 g, 2.17 mol) and isobutyl bromide (142.7 g, 1.041 mol) are added to the solution.

  • Reaction conditions: The mixture is heated at approximately 75°C for about 8 hours.

  • Workup: After cooling to about 40°C, water is added, and the mixture is further cooled to about 0°C and stirred for about 1 hour.

  • Isolation: The solid is filtered, washed with water, and dried.

  • Yield: Approximately 112 g (92.9%) of Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is obtained .

Alternative Synthetic Pathway from 4-Hydroxybenzonitrile

This multi-step synthesis starts with 4-hydroxybenzonitrile:

  • Iodination: 4-Hydroxybenzonitrile is iodinated to produce 3-iodo-4-hydroxybenzonitrile.

  • Alkylation: The hydroxyl group is alkylated with bromoisobutane to yield 3-iodo-4-isobutoxybenzonitrile.

  • Cyanation: Reaction with cuprous cyanide produces 4-isobutoxy-1,3-phthalonitrile.

  • Thioformamide formation: Reaction with sodium hydrosulfide and anhydrous magnesium chloride yields 3-cyano-4-isobutoxyphenyl thioformamide.

  • Cyclization: The thioformamide intermediate is cyclized with ethyl 2-chloroacetoacetate.

  • Final product: Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is obtained .

Specific reaction conditions for the cyclization step include:

Reagent/ConditionQuantity/Parameter
3-Cyano-4-isobutoxyphenyl thioformamide7.2-44.9 g
Ethyl 2-chloroacetoacetate15.1-94.7 g
Anhydrous ethanol50-270 ml
Reaction conditionsReflux for 2-4 hours
Post-reaction processingCool, filter, and dry

This synthetic pathway offers advantages of readily available starting materials, simpler operations, higher yields, lower costs, reduced waste, improved safety, and higher product purity (HPLC purity ≥99.9%), making it more suitable for industrial production .

Applications and Uses

Pharmaceutical Intermediary

Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate serves as a key intermediate in the synthesis of Febuxostat, a xanthine oxidase/xanthine dehydrogenase inhibitor. Febuxostat is prescribed for:

  • Treatment of hyperuricemia

  • Management of chronic gout

Clinical studies have demonstrated that Febuxostat at doses of 40-120 mg/day effectively lowers serum urate levels in patients with gout .

Analytical Reference Standard

Related Compounds

Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is part of a family of related compounds with similar structures but varying substituents:

Structural Analogues

CompoundCAS NumberStructural Difference
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate161798-02-3Has hydroxyl instead of isobutoxy group
2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid isobutyl ester923942-36-3Contains isobutyl ester instead of ethyl ester
Febuxostat144060-53-7The carboxylic acid form (hydrolyzed ester)

These structural variations result in different physicochemical properties and potentially different biological activities .

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